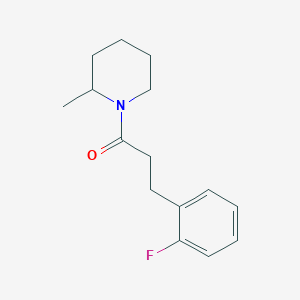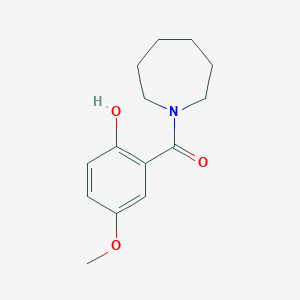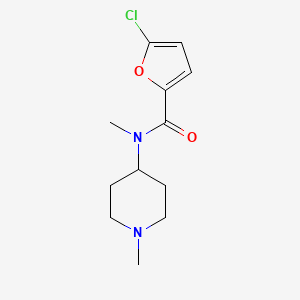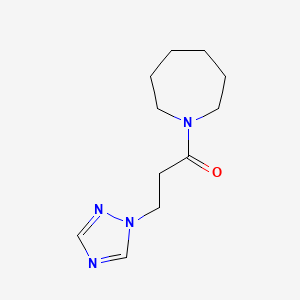![molecular formula C13H22N2O B7508289 N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine, also known as O-4310, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. O-4310 is a kappa-opioid receptor agonist, which means it interacts with the kappa-opioid receptor in the brain and produces analgesic effects.
科学的研究の応用
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine has been studied extensively in preclinical models for its potential as a therapeutic agent. The compound has shown promising results in animal models of pain, depression, and addiction. In particular, this compound has been shown to produce analgesic effects without the development of tolerance or dependence, which is a significant advantage over traditional opioid analgesics. Additionally, this compound has been shown to have antidepressant effects in animal models of depression, and it has also been studied as a potential treatment for addiction to opioids and other drugs of abuse.
作用機序
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine acts as a selective kappa-opioid receptor agonist, which means it binds to and activates the kappa-opioid receptor in the brain. Activation of the kappa-opioid receptor produces analgesic effects, but it can also produce side effects such as dysphoria and hallucinations. However, this compound has been shown to produce analgesic effects without these side effects, which may be due to its unique pharmacological profile.
Biochemical and Physiological Effects
This compound produces analgesic effects by activating the kappa-opioid receptor in the brain. This activation leads to the inhibition of pain signaling pathways, which results in a reduction in pain perception. This compound has also been shown to produce antidepressant effects in animal models of depression, which may be due to its ability to modulate the activity of the mesolimbic dopamine system. Additionally, this compound has been studied as a potential treatment for addiction to opioids and other drugs of abuse, as it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One advantage of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine is its unique pharmacological profile, which allows it to produce analgesic effects without the development of tolerance or dependence. Additionally, this compound has been shown to produce antidepressant effects and may have potential as a treatment for addiction to opioids and other drugs of abuse. However, one limitation of this compound is its limited availability and high cost, which may make it difficult to use in large-scale studies.
将来の方向性
There are several potential future directions for the study of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for pain, depression, and addiction in humans. Finally, the development of more selective kappa-opioid receptor agonists could lead to the discovery of compounds with even greater therapeutic potential than this compound.
合成法
The synthesis of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine involves several steps, including the reaction of 3-methyl-1,2-oxazole with cycloheptanone, followed by reduction with lithium aluminum hydride and N-methylation with methyl iodide. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
特性
IUPAC Name |
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-9-13(16-14-11)10-15(2)12-7-5-3-4-6-8-12/h9,12H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKARALQZNATRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)



![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)




![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

